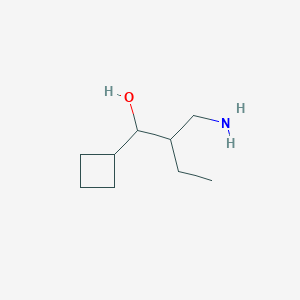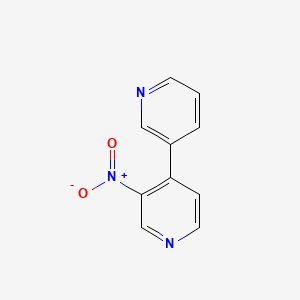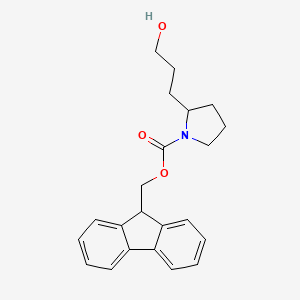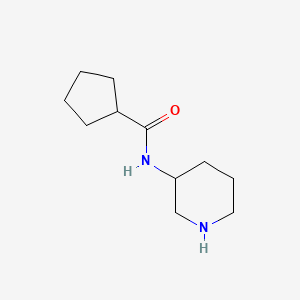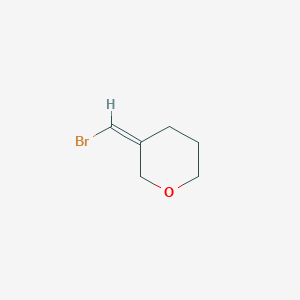
(3Z)-3-(Bromomethylidene)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(Bromomethylidene)oxane is an organic compound characterized by the presence of a bromomethylidene group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(Bromomethylidene)oxane typically involves the bromination of a suitable precursor under controlled conditions. One common method is the bromination of 3-methylideneoxane using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(Bromomethylidene)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.
Reduction Reactions: Reduction of the bromomethylidene group can lead to the formation of methylidene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields hydroxymethylideneoxane, while reduction with sodium borohydride produces methylideneoxane.
Scientific Research Applications
(3Z)-3-(Bromomethylidene)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of bromine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z)-3-(Bromomethylidene)oxane involves its interaction with molecular targets through the bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(Bromomethylidene)oxane: An isomer with a different configuration around the double bond.
3-(Chloromethylidene)oxane: A similar compound with a chlorine atom instead of bromine.
3-(Methylidene)oxane: Lacks the halogen atom, providing a basis for comparison in reactivity and applications.
Uniqueness
(3Z)-3-(Bromomethylidene)oxane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and other reactions, making it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C6H9BrO |
|---|---|
Molecular Weight |
177.04 g/mol |
IUPAC Name |
(3Z)-3-(bromomethylidene)oxane |
InChI |
InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h4H,1-3,5H2/b6-4- |
InChI Key |
JOWYENVCQRNYPV-XQRVVYSFSA-N |
Isomeric SMILES |
C1C/C(=C/Br)/COC1 |
Canonical SMILES |
C1CC(=CBr)COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)
![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)

![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)
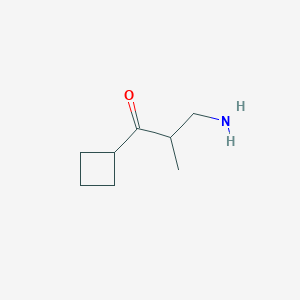
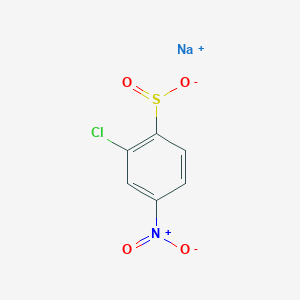

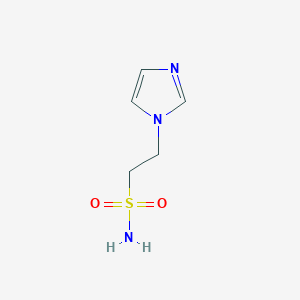

![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
